- Replacement of bromide by chlorine in aromatic compoundsJournal of the American Chemical Society, 1958, 80, 1716-18,
Cas no 90-13-1 (1-Chloronaphthalene)
1-chloronaphthalene is a chemical substance with a molecular weight of 162.62. It is a colorless volatile oily liquid. It is soluble in benzene \ ether \ ethanol \ carbon tetrachloride \ carbon disulfide \ chlorobenzene, insoluble in water, and can volatilize with water vapor.
1-Chloronaphthalene structure
1-Chloronaphthalene
1-Chloronaphthalene Properties
Names and Identifiers
-
- 1-Chloronaphthalene
- ALPHA-CHLORONAPHTHALENE
- ALPHA-NAPHTHYL CHLORIDE
- 1-NAPHTHYL CHLORIDE
- PCN-1
- 1-Chlornaftalen
- 1-chloronaphtalene
- 1-chloro-naphthalen
- 1-Chloronaphthalene solution
- 1-Chlornaphthalin
- 1-Chloronaphthalen
- 1-CHLORONAPHTHALENE FOR SYNTHESIS
- 1-CHLORONAPHTHLENE
- 1CHLORONAPTHALENE
- 1-Naphtyl chloride
- A-CHLORONAPHTALENE
- I-Chlornaphthalin
- monochloronaphthalene
- NAPHTHALENE, 1-CHLORO-
- 1-CHLOROMETHYLNAPHTHALENE
- 1-Chloronaphthalene, tech. 85%, remainder 2-chloronaphthalene
- FT-0607652
- K4OIF2EC56
- BASILEUM
- Tox21_200823
- BDBM50159260
- InChI=1/C10H7Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7
- NSC 6166
- 1-Chloro-naphthalene
- UNII-K4OIF2EC56
- DTXCID904791
- alpha-Chlornaphthalene
- NCGC00258377-01
- HSDB 3936
- 1-Chlornaftalen [Czech]
- 1-CHLORONAPHTHALENE [HSDB]
- 1-Chloronaphthalene, technical, >=85% (GC)
- 1-chloronaphthalin
- 1-CHLORONAPHTHALENE [MI]
- .alpha.-Chlornaphthalene
- C10-H7-Cl
- LS-1908
- EN300-21612
- Chloronaphthalene
- DTXSID2024791
- 1-chlornaphthalen
- AKOS000121237
- Naphthalene, chloro-
- 90-13-1
- EINECS 201-967-3
- 5-chloronaphthalene
- Z104504716
- D89503
- AI3-00035
- 1-Naphthalenyl chloride
- CHEMBL195338
- Naftaleno, 1-cloro-
- NSC6166
- C2310
- NCGC00091252-01
- HSDB 5269
- NSC-6166
- EINECS 247-120-1
- CAS-90-13-1
- 1-Chloronaphthalene 10 microg/mL in Acetonitrile
- .alpha.-naphthyl chloride
- CCRIS 5546
- SCHEMBL19854
- 1-Chloronaphthalene 10 microg/mL in Isooctane
- 1-Chloronaphthalene, technical grade
- Q161607
- MFCD00003874
- WLN: L66J BG
- .alpha.-Chloronaphthalene
- chloronapthalene
- 25586-43-0
- CHLORONAPHTHALENE, 1-
- Chloronaphthalene, 1- (alpha)
- NCGC00091252-02
- Chloronaphthalene, 1-(alpha)
- 1-Chloronaphthalene (ACI)
- 1-Chloronaphthaline
- PCN 1
- α-Chloronaphthalene
- α-Naphthyl chloride
- alphachloronaphthalene
- 1-Chloronaphthalene (Technical Grade)
- 1Naphthyl chloride
- NAPHTHYLENE, 1-CHLORO-
- 1Chlornaftalen
- Naphthalene, 1chloro
- DB-057184
- DS-002655
- xilamon
- NS00005259
- alphaNaphthyl chloride
- xylamon
- LS-13738
- alphaChlornaphthalene
- +Expand
-
- MFCD00003874
- JTPNRXUCIXHOKM-UHFFFAOYSA-N
- 1S/C10H7Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
- ClC1C2C(=CC=CC=2)C=CC=1
- 970836
Computed Properties
- 162.02400
- 0
- 0
- 0
- 162.024
- 11
- 133
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 0A^2
Experimental Properties
- 3.49320
- 0.00000
- 2149
- n20/D 1.632(lit.)
- Insoluble< 0.1 g/100 ml at 20 º C
- 263°C(lit.)
- -20°C(lit.)
- 0.0±0.5 mmHg at 25°C
- Fahrenheit: 249.8 ° f < br / > Celsius: 121 ° C < br / >
- alcohol: soluble
- 2000 μg/mL in methanol
- The pure product is a colorless oily liquid, usually light yellow, with the smell of creosote
- 7 (H2O, 20℃)(undiluted)
- Stable. Combustible. Incompatible with strong oxidizing agents.
- Insoluble in water, soluble in ether \ benzene \ petroleum ether \ alcohol and other organic solvents
- 1.194 g/mL at 25 °C(lit.)
1-Chloronaphthalene Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Chlorosuccinimide Catalysts: 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate (MCM-41 supported copper chloride complex) Solvents: Acetonitrile ; 12 h, 80 °C
Reference
- A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenesRSC Advances, 2017, 7(2), 764-770,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Trichloroisocyanuric acid Solvents: Ethyl acetate , Water ; 40 min, rt
1.2 Reagents: Sodium sulfite Solvents: Water ; rt
1.2 Reagents: Sodium sulfite Solvents: Water ; rt
Reference
- Metal-Free Chlorodeboronation of OrganotrifluoroboratesJournal of Organic Chemistry, 2011, 76(17), 7195-7203,
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Iron Solvents: Dimethylformamide ; 8 h, rt
Reference
- A Visible Light and Iron-mediated Carbocationic Route to Polysubstituted 1-Halonaphthalenes by Benzannulation using Allylbenzenes and PolyhalomethanesAdvanced Synthesis & Catalysis, 2021, 363(4), 1007-1013,
Synthetic Circuit 8
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Catalysts: Bis[tris(2-methylphenyl)phosphine]palladium , Dicyclohexyl[3,6-dimethoxy-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phos… Solvents: Toluene ; 20 h, 130 °C
Reference
- Pd-Catalyzed Decarbonylative Cross-Couplings of Aroyl ChloridesOrganic Letters, 2017, 19(15), 4142-4145,
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Trichloroisocyanuric acid , Oxygen Catalysts: Brilliant Green Solvents: Acetonitrile ; 8 h, 20 °C
Reference
- Amplification of Trichloroisocyanuric Acid (TCCA) Reactivity for Chlorination of Arenes and Heteroarenes via Catalytic Organic Dye ActivationOrganic Letters, 2019, 21(11), 4229-4233,
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Chlorosuccinimide Solvents: Acetonitrile ; 12 h, 85 °C
Reference
- Nickel-catalyzed cross-coupling reaction of carbamates with silylmagnesium reagentsJournal of Catalysis, 2019, 377, 293-298,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Tetramethylammonium chloride Catalysts: (SP-4-1)-Bis(glycinato-κN,κO)copper Solvents: Ethanol ; 24 h, 100 °C
Reference
- Glycinatocopper(II) complex as an efficient heterogeneous catalyst for aromatic Finkelstein reaction of aryl and heteroaryl bromides to chloridesApplied Catalysis, 2014, 472, 178-183,
1-Chloronaphthalene Raw materials
1-Chloronaphthalene Related Literature
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1. Products from the chlorination of naphthalene, 1-methylnaphthalene, 2-methylnaphthalene, and several chloro-methylnaphthalenes with sulphuryl chlorideP. B. D. de la Mare,H. Suzuki J. Chem. Soc. C 1967 1586
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Deborah L. Meyer,Rukiya Matsidik,Sven Huettner,Michael Sommer,Till Biskup Phys. Chem. Chem. Phys. 2018 20 2716
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Jan Janczak,Ryszard Kubiak CrystEngComm 2010 12 3599
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4. Remarkable changes in conformations of n-alkanes with their carbon numbers and aromatic solventsKunio Nikki,Hideki Inakura,Wu-Le,Noboru Suzuki,Tadashi Endo J. Chem. Soc. Perkin Trans. 2 2001 2370
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Wael Darwish,Elisabeth Seikel,Klaus Harms,Olaf Burghaus,J?rg Sundermeyer Dalton Trans. 2011 40 1183
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6. Liquid structure and second-order mixing functions for 1-chloronaphthalene with linear and branched alkanesMiguel Costas,Huu Van Tra,Donald Patterson,Mercedes Caceres-Alonso,Gloria Tardajos,Emilio Aicart J. Chem. Soc. Faraday Trans. 1 1988 84 1603
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7. Robust coherent spin centers from stable azafullerene radicals entrapped in cycloparaphenylene ringsYuri Tanuma,Anastasios Stergiou,Andreja Bu?an Bobnar,Mattia Gaboardi,Jeremy Rio,Jannis Volkmann,Hermann A. Wegner,Nikos Tagmatarchis,Christopher P. Ewels,Denis Ar?on Nanoscale 2021 13 19946
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Constantin I. T?nase,Florea Cocu,Constantin Dr?ghici,Anamaria Hanganu,Lucia Pintilie,Maria Maganu,Cristian V. A. Munteanu,Sergiu Shova New J. Chem. 2019 43 7582
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Wael Darwish,Elisabeth Seikel,Klaus Harms,Olaf Burghaus,J?rg Sundermeyer Dalton Trans. 2011 40 1183
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Hiroaki Kouno,Totaro Imasaka Analyst 2016 141 5274